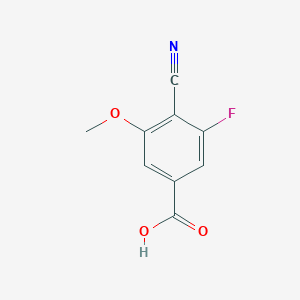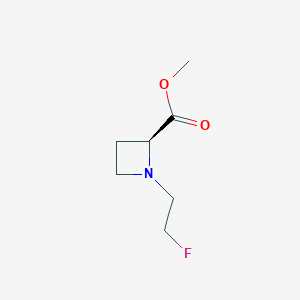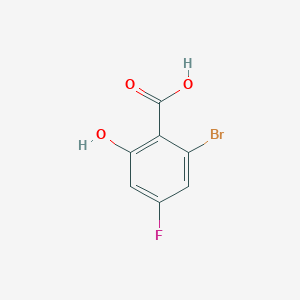
2-Bromo-4-fluoro-6-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-4-fluoro-6-hydroxybenzoic acid” is an organic compound with the molecular formula C7H4BrFO3 . It is a solid at room temperature . The compound has a molecular weight of 235.01 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used to synthesize related compounds . Another method involves the amination of 2-bromo-4-fluorobenzoic acid with aniline to yield N-phenyl-4-fluoro-anthranilic acid .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-fluoro-6-hydroxybenzoic acid” includes a benzene ring substituted with bromo, fluoro, and hydroxy groups, as well as a carboxylic acid group . The InChI code for the compound is 1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) .
Physical And Chemical Properties Analysis
“2-Bromo-4-fluoro-6-hydroxybenzoic acid” is a solid at normal temperature and pressure . It has a molecular weight of 235.01 g/mol . The compound has some acidic properties due to the presence of the carboxylic acid group .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methods
2-Bromo-4-fluoro-6-hydroxybenzoic acid can be synthesized through methods that involve bromination, hydrolysis, diazotization, and deamination. These processes typically utilize low-cost and mild reaction conditions, making them suitable for industrial-scale production (Zhou Peng-peng, 2013).
Chemical Reactions and Derivatives
The compound participates in various chemical reactions, including hydroxyl-directed regioselective functionalization, resulting in the synthesis of metabolites and derivatives with potential applications in different industries (B. Zajc, 1999).
Environmental and Biological Applications
Biodegradation Studies
Research on Alcaligenes denitrificans NTB-1 indicates its ability to utilize and metabolize halobenzoates, including compounds similar to 2-Bromo-4-fluoro-6-hydroxybenzoic acid, for carbon and energy sources. This process involves hydrolytic dehalogenation, indicating potential environmental applications in bioremediation (W. J. van den Tweel, J. Kok, J. D. de Bont, 1987).
Molecular Recognition and Supramolecular Assemblies
The compound's derivatives, such as 3,5-dihydroxybenzoic acid and its bromo derivative, have been studied for their interaction with N-donor compounds. This has implications for understanding molecular recognition mechanisms and the formation of complex supramolecular architectures, which can be relevant in pharmacology and material science (S. Varughese, V. Pedireddi, 2006).
Metabolic Studies
Studies on Syntrophus aciditrophicus reveal its ability to transform hydroxylated and fluorinated benzoates, which are structurally related to 2-Bromo-4-fluoro-6-hydroxybenzoic acid. This organism's metabolic pathways provide insight into the degradation and utilization of aromatic acids, potentially offering avenues for biotechnological applications (H. Mouttaki, M. Nanny, M. McInerney, 2008).
Applications in Organic Chemistry
Use in Synthesis of Organic Intermediates
Research demonstrates the application of related compounds in the synthesis of organic intermediates such as 2-bromophenol and 2,6-dibromophenol. These intermediates have potential uses in various organic synthesis processes (S. Mukhopadhyay, S. Ananthakrishnan, S. B. Chandalia, 1999).
Formation of Radical Cations
Studies on fluorobenzene derivatives, similar in structure to 2-Bromo-4-fluoro-6-hydroxybenzoic acid, reveal their reaction with hydroxyl radicals, leading to the formation of radical cations. This has implications for understanding chemical reactions involving halogenated aromatic compounds in various conditions (H. Mohan, J. Mittal, 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-fluoro-6-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEADNFGAIWKGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-hydroxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

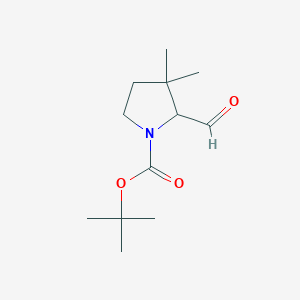
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)

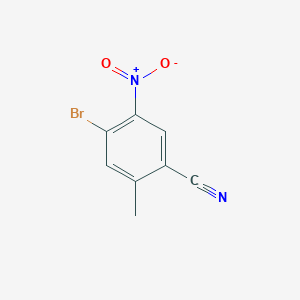
![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)

